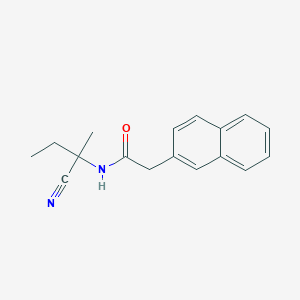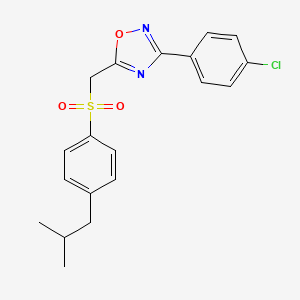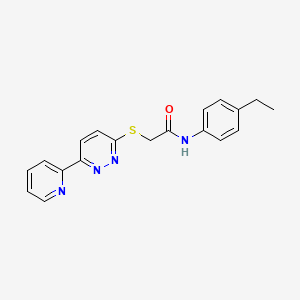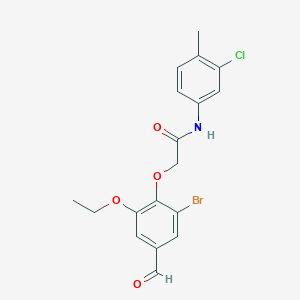![molecular formula C21H13Cl2N5 B2371745 3-(2,4-二氯苯基)-N-苯基-[1,2,4]三唑并[4,3-c]喹唑啉-5-胺 CAS No. 477853-43-3](/img/structure/B2371745.png)
3-(2,4-二氯苯基)-N-苯基-[1,2,4]三唑并[4,3-c]喹唑啉-5-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-Dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused with a quinazoline moiety. The presence of dichlorophenyl and phenyl groups further enhances its chemical properties, making it a subject of interest in various fields of scientific research.
科学研究应用
3-(2,4-Dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine has several scientific research applications:
作用机制
Target of Action
Similar compounds such as [1,2,4]triazoloquinazolines have been reported to target the pcaf bromodomain .
Mode of Action
It’s known that similar compounds interact with their targets and cause changes that lead to their biological effects .
Biochemical Pathways
Similar compounds have been reported to influence various biological activities .
Pharmacokinetics
Molecular docking and pharmacokinetic studies have been performed to evaluate the druggability of similar compounds .
Result of Action
Similar compounds have shown cytotoxic activity against certain cancer cell lines .
Action Environment
The photophysical properties of similar compounds have been investigated in different solvents and in the solid state .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine typically involves multiple steps. One common method includes the Pd-catalyzed cross-coupling Suzuki–Miyaura reactions. The process begins with the treatment of 2-(4-bromophenyl)-4-hydrazinoquinazoline with orthoesters in solvent-free conditions or in absolute ethanol, leading to the formation of [4,3-c]-annulated triazoloquinazolines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
3-(2,4-Dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions could introduce various functional groups into the triazoloquinazoline framework .
相似化合物的比较
Similar Compounds
3-(2,4-Dichlorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine: This compound has a similar structure but includes a methoxy group instead of a phenyl group.
5-(Tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine: This compound features a tert-butyl group and has shown significant biological activity.
Uniqueness
3-(2,4-Dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine is unique due to its specific combination of functional groups and its ability to interact with molecular targets in a way that similar compounds do not. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .
属性
IUPAC Name |
3-(2,4-dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2N5/c22-13-10-11-15(17(23)12-13)19-26-27-20-16-8-4-5-9-18(16)25-21(28(19)20)24-14-6-2-1-3-7-14/h1-12H,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCULXQUEBXGBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C4=NN=C(N42)C5=C(C=C(C=C5)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]propanehydrazide](/img/structure/B2371662.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2371663.png)
![(2Z)-2-[(2-bromophenyl)methylidene]-6-hydroxy-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2371664.png)


![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2371669.png)
![Ethyl 4-((4-((4-methoxy-6-nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2371670.png)
![2-[4-(3-Fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2371671.png)
![3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2371673.png)

![[1-(Hydroxymethyl)-2,4,6-trimethylcyclohex-3-en-1-yl]methanol](/img/structure/B2371675.png)

![(E)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2371680.png)

